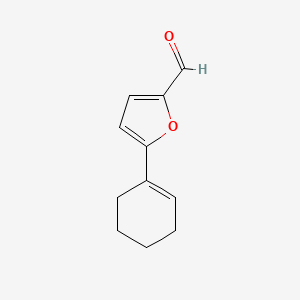

5-(Cyclohex-1-en-1-yl)furan-2-carbaldehyde

Description

Significance of Furanic Scaffolds in Advanced Organic Synthesis

Furanic scaffolds are five-membered aromatic heterocycles containing one oxygen atom, and they are integral to the field of organic chemistry. researchgate.net Their importance stems from several key factors:

Versatility in Transformations: The furan (B31954) ring can undergo a variety of chemical transformations. It can act as a diene in Diels-Alder reactions, be a precursor to other heterocyclic systems, and participate in various functional group interconversions.

Bio-based Origins: Many furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), can be derived from renewable biomass resources. nih.gov This aligns with the principles of green chemistry, aiming to develop more sustainable chemical processes.

Presence in Bioactive Molecules: The furan nucleus is a common motif in a wide array of natural products and pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, and antitumor properties. researchgate.net

These attributes make furanic compounds highly valuable starting materials and intermediates in the synthesis of a broad spectrum of organic molecules.

Contextualizing Furan-2-carbaldehyde Derivatives in Heterocyclic Chemistry

Furan-2-carbaldehyde, commonly known as furfural, and its derivatives are a particularly important subclass of furanic compounds. The aldehyde group at the 2-position provides a reactive handle for a multitude of chemical reactions, including:

Condensation Reactions: The aldehyde can react with active methylene (B1212753) compounds to form new carbon-carbon bonds.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to different functional groups.

Multicomponent Reactions: Furan-2-carbaldehyde derivatives can participate in multicomponent reactions to build complex molecular frameworks in a single step. researchgate.net

The substitution at the 5-position of the furan ring significantly influences the reactivity and properties of the molecule. A wide range of 5-substituted furan-2-carbaldehydes have been synthesized and studied, with substituents ranging from simple alkyl and aryl groups to more complex heterocyclic systems. nih.gov

Rationale for Focused Research on 5-(Cyclohex-1-en-1-yl)furan-2-carbaldehyde

While extensive research has been conducted on various 5-substituted furan-2-carbaldehydes, specific investigations into this compound are less prevalent in publicly accessible literature. However, the rationale for focused research on this compound can be inferred from its structural features and the general importance of its constituent moieties.

The cyclohexene (B86901) unit introduces a non-aromatic, cyclic alkene functionality. This opens up possibilities for further chemical modifications, such as addition reactions across the double bond, which are not available to simple aryl-substituted furans. The combination of the reactive furan-2-carbaldehyde system with the versatile cyclohexene ring suggests that this compound could serve as a valuable intermediate for the synthesis of:

Complex Polycyclic Systems: Through intramolecular reactions involving both the furan and cyclohexene rings.

Novel Bioactive Scaffolds: By combining the known pharmacophoric properties of the furan ring with the conformational flexibility and reactivity of the cyclohexene moiety.

The synthesis of such a compound would likely involve modern cross-coupling methodologies, such as Suzuki or Stille coupling, between a suitable furan precursor and a cyclohexenyl-metal species. Detailed research into its synthesis, characterization, and reactivity would be essential to unlock its full potential as a building block in organic synthesis.

Due to the limited specific research data available for this compound, the following data tables for this particular compound cannot be populated with experimentally verified findings at this time. The tables are presented as a template for the type of data that would be crucial in characterizing this compound in future research.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Table 2: Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopic Technique | Characteristic Peaks/Signals |

|---|---|

| ¹H NMR | Signals corresponding to aldehyde, furan, and cyclohexene protons. |

| ¹³C NMR | Resonances for carbonyl, furan, and cyclohexene carbons. |

| IR (Infrared) | Stretching frequencies for C=O (aldehyde), C=C (furan and cyclohexene). |

| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation pattern. |

Further investigation is required to synthesize and characterize this compound to fully understand its properties and potential applications in contemporary organic chemistry research.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-(cyclohexen-1-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H12O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2 |

InChI Key |

YCORNEYSQCUEKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 5 Cyclohex 1 En 1 Yl Furan 2 Carbaldehyde

Reaction Mechanisms of the Aldehyde Functionality

The formyl group (-CHO) attached to the furan (B31954) ring at the C2 position is a primary site of chemical reactivity. Its electrophilic carbonyl carbon and the adjacent acidic proton (if present) are central to a variety of reaction mechanisms.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated upon workup to yield the final alcohol product.

The reactivity of the aldehyde is influenced by the electron-donating nature of the furan ring's oxygen atom and the electron-withdrawing resonance effect of the carbonyl group itself. Common nucleophilic addition reactions applicable to this aldehyde include:

Grignard Reactions: Reaction with organomagnesium halides (R-MgX) to form secondary alcohols.

Organolithium Reactions: Addition of organolithium reagents (R-Li) to produce secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides to convert the carbonyl group into an alkene.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) to form a cyanohydrin.

Condensation Reactions: Aldol (B89426) and Knoevenagel Mechanistic Pathways

Condensation reactions are crucial for forming new carbon-carbon bonds. For aldehydes like 5-(Cyclohex-1-en-1-yl)furan-2-carbaldehyde, which lack alpha-hydrogens, specific condensation pathways are followed.

Aldol Condensation: This molecule cannot undergo self-condensation as it has no α-hydrogens. However, it can act as the electrophilic partner in a crossed-aldol (or Claisen-Schmidt) condensation with another aldehyde or ketone that does possess α-hydrogens. The mechanism involves the formation of an enolate from the partner carbonyl compound, which then acts as a nucleophile, attacking the carbonyl carbon of the furan-2-carbaldehyde derivative.

Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is a stabilized carbanion, typically generated from an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). The reaction is often catalyzed by a weak base. The mechanism proceeds via the formation of a carbanion from the active methylene compound, which attacks the aldehyde. Subsequent dehydration leads to the formation of a new C=C double bond. damascusuniversity.edu.sy Furfural (B47365) and its 5-substituted derivatives are known to undergo Knoevenagel condensation with various active methylene compounds. damascusuniversity.edu.syresearchgate.net

| Active Methylene Compound | Structure | Resulting Product Type |

|---|---|---|

| Malonic Acid | CH₂(COOH)₂ | α,β-Unsaturated Carboxylic Acid (after decarboxylation) |

| Ethyl Cyanoacetate | NCCH₂COOEt | α,β-Unsaturated Cyano-ester |

| Indan-1,3-dione | C₉H₆O₂ | 2-Furfurylidene-indan-1,3-dione Derivative |

| Nitromethane | CH₃NO₂ | β-Nitrostyrene Analog |

Reduction and Oxidation Reaction Mechanisms of the Formyl Group

The aldehyde functionality can be readily reduced to a primary alcohol or a methyl group, or oxidized to a carboxylic acid, through various mechanistic pathways.

Reduction Mechanisms:

To an Alcohol: The most common method involves nucleophilic addition of a hydride ion (H⁻) from a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism is analogous to other nucleophilic additions, where the hydride attacks the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated.

To a Methyl Group (Deoxygenation): The Wolff-Kishner reduction (using hydrazine (B178648), H₂NNH₂, and a strong base) or the Clemmensen reduction (using zinc amalgam, Zn(Hg), and concentrated HCl) can be employed. The Wolff-Kishner mechanism involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas to yield the methylene group.

Oxidation Mechanisms:

The formyl group can be oxidized to the corresponding carboxylic acid. Mild oxidizing agents are typically used to avoid reactions with the furan or cyclohexene (B86901) moieties. Common reagents include Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's reagent. The mechanism of oxidation often involves the formation of a hydrate (B1144303) intermediate at the carbonyl carbon, which is then attacked by the oxidant. Selective aerobic oxidation of a hydroxymethyl group to a formyl group has been demonstrated on related furanic compounds, indicating the feasibility of controlled oxidation reactions on this ring system. tue.nl

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Potassium Permanganate (B83412) (KMnO₄) | Carboxylic Acid (-COOH) |

| Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺) | Carboxylic Acid (-COOH) |

| Reductive Amination | Amine (R₂NH), NaBH₃CN | Amine (-CH₂NR₂) |

Reactivity and Mechanisms of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle. acs.org Its aromaticity is less than that of benzene (B151609), making it more susceptible to addition and ring-opening reactions, but it still readily undergoes electrophilic aromatic substitution. acs.orgmatanginicollege.ac.in

Electrophilic Aromatic Substitution Pathways on the Furan Core

The furan ring is highly activated towards electrophilic aromatic substitution (EAS), reacting much faster than benzene. imperial.ac.uk The substitution pattern is governed by the directing effects of the existing substituents.

Regioselectivity: In furan, electrophilic attack occurs preferentially at the C2 or C5 positions due to the superior resonance stabilization of the resulting carbocation intermediate (arenium ion). matanginicollege.ac.in In this compound, both these positions are occupied. Therefore, substitution is directed to the less reactive C3 or C4 positions. The C2-aldehyde group is an electron-withdrawing group and acts as a deactivator and a meta-director (directing to C4). The C5-cyclohexenyl group is weakly activating or deactivating depending on the balance of inductive and resonance effects, but would typically direct to the C4 position as well. Therefore, electrophilic substitution is most likely to occur at the C4 position.

Mechanism: The mechanism involves the attack of an electrophile (E⁺) on the pi system of the furan ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. A base then removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the substituted product. Due to the sensitivity of the furan ring, mild reaction conditions are required to prevent polymerization or ring-opening, which can be induced by strong acids. matanginicollege.ac.in

Hydrogenation Mechanisms of the Furan Ring

The furan ring can be reduced to a more saturated tetrahydrofuran (B95107) ring through catalytic hydrogenation. acs.org This transformation is significant for converting biomass-derived furanics into other valuable chemicals. psu.edursc.org

Mechanism: Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium (Pd), Platinum (Pt), Ruthenium (Ru), or Nickel (Ni). researchgate.netmdpi.com The mechanism involves the adsorption of both the furan derivative and H₂ onto the catalyst surface. The hydrogen atoms are added stepwise to the double bonds of the furan ring, leading to the formation of dihydrofuran intermediates and ultimately the fully saturated tetrahydrofuran product.

Competing Pathways: A notable competing pathway in the hydrogenation of furfural derivatives is the Piancatelli rearrangement. This reaction typically begins with the reduction of the aldehyde to a furfuryl alcohol. psu.edumdpi.com In the presence of acid (which can be the catalyst support), this alcohol can undergo a rearrangement to form a cyclopentenone derivative. researchgate.netmdpi.com Therefore, controlling the reaction conditions is critical to selectively achieve either ring hydrogenation or rearrangement.

| Catalyst System | Typical Conditions | Primary Product | Reference |

|---|---|---|---|

| Ru/C | Aqueous phase, H₂ pressure | Tetrahydrofurfuryl alcohol | researchgate.net |

| Pd/C | Aqueous phase, H₂ pressure | Tetrahydrofurfuryl alcohol / Cyclopentanone derivatives | mdpi.com |

| Pt/Co₂AlO₄ | Mild conditions, H₂ pressure | Ring-opened products (e.g., 1,5-pentanediol) | rsc.org |

| Ni-Cu bimetallic | Aqueous phase, H₂ pressure | Cyclopentanone (via rearrangement) | psu.edu |

Diels-Alder and Related Cycloaddition Reactions of the Furan Diene

The furan ring in this compound can act as a 4π-electron component (a diene) in [4+2] Diels-Alder cycloaddition reactions. quora.com However, the aromatic character of furan imparts a degree of stability that makes it less reactive than non-aromatic dienes like cyclopentadiene. rsc.org The reaction is often reversible, and overcoming the energy barrier associated with the loss of aromaticity is a key factor. researchgate.net

Diels-Alder reactions with furan derivatives typically proceed with electron-deficient dienophiles, such as maleimides or ethyl (E)-3-nitroacrylate. quora.comnih.gov The cycloaddition leads to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. researchgate.net Computational studies on substituted furans have shown that strong electron-donor groups significantly increase reactivity. rsc.org While the reaction with furfural itself is often thermodynamically unfavorable, converting the aldehyde to a more electron-donating group can facilitate the cycloaddition. mdpi.com

Intramolecular Diels-Alder (IMDAF) reactions are also a possibility, where a dienophile is tethered to the furan ring. youtube.comresearchgate.net For this compound, the cyclohexene double bond is not sufficiently activated to act as an intramolecular dienophile under normal conditions. However, such reactions can be key steps in the synthesis of complex natural products. researchgate.net

| Factor | Influence on Reactivity/Selectivity | Example/Note |

|---|---|---|

| Aromaticity | Reduces reactivity compared to non-aromatic dienes; reactions are often reversible. rsc.org | Requires thermal or Lewis acid catalysis to proceed efficiently. |

| Substituents | Electron-donating groups (EDGs) increase reactivity; electron-withdrawing groups (EWGs) decrease reactivity in normal-demand reactions. rsc.orgrsc.org | The C5-cyclohexenyl group is an EDG, while the C2-aldehyde is an EWG. |

| Dienophile | Electron-deficient alkenes (e.g., maleic anhydride, acrolein) are typically required. rsc.orgnih.gov | The reaction rate is dependent on the HOMO(diene)-LUMO(dienophile) energy gap. rsc.org |

| Stereoselectivity | Typically forms the exo adduct under thermodynamic control (higher temperatures), while the endo adduct can sometimes be formed under kinetic control. nih.gov | Intramolecular reactions may favor an alternative stereoisomer due to conformational constraints. youtube.com |

Reactivity of the Cyclohexenyl Moiety

The cyclohexenyl group provides a site of unsaturation that can undergo reactions independently of the furan ring system.

The double bond in the cyclohexenyl ring is susceptible to electrophilic addition, a characteristic reaction of alkenes. chemguide.co.uk Reagents such as hydrogen halides (HBr, HCl) and halogens (Br₂, Cl₂) can add across the double bond. The mechanism involves the initial attack of the electrophile on the π-bond, forming a carbocation intermediate, which is then attacked by the nucleophile.

However, the furan ring itself is a π-rich heterocycle and is highly reactive towards electrophiles, with electrophilic attack occurring preferentially at the C2 and C5 positions. chemicalbook.com Because the C5 position is already substituted, any competing electrophilic attack on the furan ring would likely occur at the C2 position, though this is less favorable than substitution at an unsubstituted furan. The presence of the electron-withdrawing aldehyde group deactivates the furan ring towards electrophilic attack, potentially allowing for more selective reactions at the cyclohexene double bond. Under strongly acidic conditions, polymerization or ring-opening of the furan can occur. almerja.com

Nucleophilic addition to the unactivated cyclohexene double bond is generally not feasible unless the alkene is activated by a strong electron-withdrawing group or through the use of specific organometallic catalysts.

The cyclohexene double bond can be targeted by various oxidizing agents. Common transformations include:

Epoxidation: Reaction with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) would yield an epoxide.

Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) would produce a diol.

Oxidative Cleavage: Ozonolysis (O₃ followed by a reductive or oxidative workup) would cleave the double bond to form a dialdehyde.

It is crucial to consider the sensitivity of the entire molecule to oxidation. The furan ring can be oxidized by various reagents, leading to ring-opening and the formation of 1,4-dicarbonyl compounds. nih.govresearchgate.neturfu.ru The aldehyde group can also be readily oxidized to a carboxylic acid. Therefore, achieving selective oxidation of the cyclohexenyl moiety requires careful selection of mild and specific reagents to avoid undesired side reactions on the furan ring and aldehyde function. researchgate.net

Investigating Complex Reaction Pathways and Intermediates

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO) or a phosphine. wikipedia.org The aldehyde group of this compound makes it a suitable electrophile for this transformation. The reaction is known for its high atom economy and the formation of densely functionalized products, typically allylic alcohols. wikipedia.orgresearchgate.net

The generally accepted mechanism proceeds through three key steps: princeton.edu

Michael Addition: The nucleophilic catalyst (e.g., DABCO) adds to the activated alkene (e.g., methyl acrylate) in a conjugate addition to form a zwitterionic enolate intermediate.

Aldol-Type Addition: The enolate attacks the carbonyl carbon of the furan-2-carbaldehyde derivative, forming a new carbon-carbon bond and generating an alkoxide intermediate.

Proton Transfer and Elimination: A proton transfer, which is often the rate-determining step, followed by the elimination of the catalyst, regenerates the double bond and yields the final α-methylene-β-hydroxy product. princeton.edursc.org

Studies involving heterocyclic aldehydes have shown that the nature of the heterocyclic ring can influence reaction rates. researchgate.netmdpi.com The reaction can be slow, and computational studies are often employed to understand the complex interplay of solvation and entropy effects on the reaction mechanism. rsc.org

| Component | Role | Example for Reaction with this compound |

|---|---|---|

| Electrophile | Carbonyl compound that is attacked by the enolate. | This compound |

| Activated Alkene | Michael acceptor that forms the initial adduct with the catalyst. | Methyl acrylate, Acrylonitrile, Methyl vinyl ketone |

| Nucleophilic Catalyst | Initiates the reaction by adding to the alkene. | DABCO (1,4-diazabicyclo[2.2.2]octane), Quinuclidine, Triphenylphosphine |

| Solvent | Can influence reaction rate, particularly protic solvents which may facilitate proton transfer. | THF, DMF, Methanol |

The Meerwein arylation is a reaction that adds an aryl group to an electron-poor alkene, initiated by an aryl diazonium salt and typically catalyzed by a metal salt, such as a copper salt. wikipedia.orgthermofisher.com While the canonical reaction involves an alkene, furan derivatives can also undergo arylation through a related radical mechanism. researchgate.net

The mechanism for the arylation of a furan ring involves the following steps:

Radical Generation: The aryl diazonium salt is reduced by a catalyst (e.g., Cu⁺), leading to the loss of dinitrogen (N₂) and the formation of an aryl radical (Ar•).

Radical Addition: The highly reactive aryl radical adds to the furan ring. For furan-2-carbaldehyde, this addition typically occurs at the C5 position. researchgate.net

Rearomatization: The resulting radical intermediate is then oxidized, and a proton is lost to restore the aromaticity of the furan ring, yielding the 5-aryl-furan-2-carbaldehyde product.

In the case of this compound, the C5 position is already substituted. Therefore, a direct Meerwein-type arylation on the furan ring is unlikely. However, the cyclohexene double bond could potentially act as the substrate for the aryl radical addition, though this is less common for electron-rich alkenes. The reaction is generally favored for alkenes bearing an electron-withdrawing group. wikipedia.org Mechanistic investigations often confirm a radical-mediated pathway through inhibition of the reaction by radical scavengers like TEMPO. researchgate.net

C3-Alkylation Mechanisms of Furfural Derivatives

The selective functionalization of the furan ring at the C3 position is a significant challenge in organic synthesis. For furfural derivatives like this compound, direct C-H activation at the C3 position offers an atom-economical route to complex molecules. Research has focused on transition-metal-catalyzed reactions, particularly using ruthenium, to achieve this transformation. beilstein-journals.orgnih.gov

The proposed catalytic cycle can be summarized as follows:

Coordination: The ruthenium catalyst coordinates to the imine nitrogen atom.

C-H Activation: The catalyst then facilitates the cleavage of the C3-H bond, forming a five-membered ruthenacycle intermediate. This is often the rate-determining step.

Olefin Insertion: An alkene (the alkylating agent) coordinates to the ruthenium center and subsequently inserts into the Ru-C bond.

Reductive Elimination: This step releases the C3-alkylated product.

Catalyst Regeneration: The active catalytic species is regenerated, allowing the cycle to continue.

High temperatures are often necessary for these reactions, which has prompted the development of safer continuous flow processes to manage the operational hazards associated with scaling up batch reactions. beilstein-journals.orgnih.gov These flow chemistry approaches have proven efficient, sometimes allowing for a reduction in catalyst loading compared to batch conditions. beilstein-journals.org

The table below details typical conditions and findings for Ru-catalyzed C3-alkylation of furfural derivatives.

| Parameter | Details | Source(s) |

| Catalyst | Homogeneous ruthenium catalysts, e.g., Ru₃(CO)₁₁(PPh₃) | beilstein-journals.org |

| Directing Group | Imine, pre-installed or formed in situ | beilstein-journals.orgnih.gov |

| Alkylating Agents | Vinylsilanes, Norbornene | nih.govchemrxiv.org |

| Temperature | High temperatures required (e.g., 180–200 °C) | beilstein-journals.org |

| Process | Batch and Continuous Flow | beilstein-journals.orgnih.gov |

| Proposed Intermediate | Ruthenacycle formed via C-H activation | beilstein-journals.orgnih.gov |

This directed C-H activation strategy has also been extended to other functionalizations at the C3 position, including arylation, alkenylation, acylation, and silylation, highlighting the versatility of this mechanistic pathway. beilstein-journals.orgchemrxiv.org

Isotope Labeling Studies for Reaction Mechanism Elucidation

Isotope labeling is a powerful tool for elucidating reaction mechanisms, providing insights that are often inaccessible through other means. acs.orgchem-station.com By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C, or ¹⁶O with ¹⁷O or ¹⁸O), researchers can track the fate of specific atoms, probe bond-breaking and bond-forming steps, and identify intermediates. acs.orgiaea.orgacs.org The replacement of hydrogen with deuterium, for instance, can lead to a kinetic isotope effect (KIE), where the reaction rate is altered, often indicating that the C-H bond is broken in the rate-determining step. chem-station.com

In the context of furan chemistry, isotope labeling has been instrumental in confirming proposed mechanistic pathways. For example, ¹⁷O-labeling experiments were used to investigate rearrangements of 4-benzoyl-5-phenylfuran-2,3-dione. acs.orgiaea.orgosti.gov By comparing the ¹⁷O NMR and mass spectra of labeled starting materials and their products, researchers confirmed the formation of intermediates where oxygen atoms became equivalent, validating the proposed rearrangement pathways. iaea.orgosti.gov

For furfural derivatives, deuterium labeling is particularly common. Studies on the catalytic transfer hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF) have employed deuterium-labeled hydrogen sources like ethanol-d6 (B42895) to gain insights into the underlying mechanism. researchgate.net Similarly, understanding the hydrodeoxygenation of furfural on metal catalyst surfaces has been aided by a combination of isotopic labeling and kinetic studies. acs.org These experiments help to distinguish between different potential pathways, such as hydrogenation of the carbonyl group versus activation of the furan ring. acs.org

The synthesis of specifically labeled compounds, such as furan-2-carbaldehyde-d (where the aldehyde hydrogen is replaced by deuterium), is crucial for these investigations. mdpi.com These labeled molecules serve as probes to follow the transformation of the aldehyde group during a reaction. mdpi.com

The following table summarizes examples of isotope labeling studies in furan chemistry and the mechanistic information obtained.

| Furan Derivative Class | Isotope Used | Technique(s) | Mechanistic Insight | Source(s) |

| Furan-2,3-diones | ¹⁷O | ¹⁷O NMR, Mass Spectrometry | Confirmed atom equivalence in rearrangement intermediates | acs.orgiaea.orgosti.gov |

| Furfural (F–CHO) | Deuterium (D) | Kinetic Studies, DFT Calculations | Elucidated pathways for hydrodeoxygenation on catalyst surfaces | acs.org |

| 5-Hydroxymethylfurfural (HMF) | Deuterium (D) | Not specified | Investigated transfer hydrogenation mechanisms | researchgate.net |

| Furan | ¹³C | Not specified | Used to trace metabolites and validate exposure biomarkers | researchgate.net |

These studies underscore the indispensable role of isotopic labeling in moving from a proposed reaction pathway to a mechanistically verified one for transformations involving this compound and related furfural derivatives.

Advanced Spectroscopic Characterization of 5 Cyclohex 1 En 1 Yl Furan 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aldehyde, furan (B31954) ring, and cyclohexenyl ring protons. The aldehyde proton (CHO) is anticipated to be the most deshielded, appearing as a singlet at approximately δ 9.6 ppm. mdpi.comresearchgate.net The furan protons, H-3 and H-4, would appear as doublets, with H-3 typically downfield (around δ 7.2-7.4 ppm) due to the electron-withdrawing effect of the adjacent aldehyde group, and H-4 appearing more upfield (around δ 6.6-6.8 ppm). nih.gov The vinyl proton on the cyclohexenyl ring (adjacent to the furan) would resonate in the olefinic region, likely between δ 6.0-6.5 ppm. The allylic and aliphatic protons of the cyclohexenyl ring would appear as complex multiplets in the upfield region (δ 1.5-2.5 ppm).

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. The aldehydic carbonyl carbon is the most downfield signal, expected around δ 177-180 ppm. mdpi.comresearchgate.net The furan ring carbons would show four distinct signals: C-2 and C-5 (quaternary carbons attached to the aldehyde and cyclohexenyl groups, respectively) would be in the δ 150-160 ppm range, while the protonated carbons C-3 and C-4 would appear around δ 125 ppm and δ 110-115 ppm, respectively. nih.govdoi.org The olefinic carbons of the cyclohexenyl ring would be found in the δ 120-140 ppm region, and the aliphatic carbons would resonate at higher field, between δ 20-35 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~9.6 (s) | ~178 |

| Furan C2 | - | ~153 |

| Furan H3 | ~7.3 (d) | ~125 |

| Furan H4 | ~6.7 (d) | ~112 |

| Furan C5 | - | ~158 |

| Cyclohexenyl C1' | - | ~135 |

| Cyclohexenyl H2' | ~6.2 (m) | ~128 |

| Cyclohexenyl C3', C6' | ~2.2 (m) | ~25 |

| Cyclohexenyl C4', C5' | ~1.7 (m) | ~22 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary. s = singlet, d = doublet, m = multiplet.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals predicted in 1D spectra and for determining the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For 5-(Cyclohex-1-en-1-yl)furan-2-carbaldehyde, a COSY spectrum would show a clear correlation between the furan protons H-3 and H-4. It would also map the entire spin system of the cyclohexenyl ring, showing correlations from the vinyl proton to the adjacent allylic protons, and sequentially through the aliphatic chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms. pressbooks.pub It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the ¹H signal at ~7.3 ppm to the ¹³C signal at ~125 ppm (furan H-3 and C-3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu HMBC is crucial for establishing the connectivity between the different fragments of the molecule. Key correlations would include the aldehyde proton to the furan C-2 and C-3 carbons, and the vinyl proton of the cyclohexenyl ring to the furan C-5. rsc.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. acdlabs.comlibretexts.org They are vital for determining stereochemistry and preferred conformations. For this molecule, NOESY or ROESY could reveal the spatial proximity between the furan H-4 and the vinyl proton on the cyclohexenyl ring, providing information about the rotational orientation of the cyclohexenyl group relative to the furan ring. columbia.edu The choice between NOESY and ROESY depends on the molecule's size; for a medium-sized molecule like this, ROESY is often preferred as it avoids the complication of zero or negative NOEs. columbia.eduresearchgate.net

For complex mixtures or molecules with significant signal overlap, more advanced NMR techniques can be employed.

Pure-Shift NMR: This technique simplifies complex ¹H NMR spectra by collapsing multiplets into singlets, thereby greatly enhancing spectral resolution. manchester.ac.ukmanchester.ac.uk In a complex derivative of this compound or in a mixture, the crowded aliphatic region of the cyclohexenyl protons could be resolved using pure-shift methods, allowing for easier identification and analysis of individual signals. researchgate.net

Diffusion NMR (DOSY): Diffusion-Ordered Spectroscopy (DOSY) separates the NMR signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. ucsb.edumanchester.ac.uk This technique, sometimes called "NMR chromatography," would be invaluable for analyzing a synthetic mixture containing the target compound, starting materials, and byproducts, as it could provide the individual spectra of each component without physical separation. magritek.comresearchgate.net

The substitution of a proton with deuterium (B1214612) (²H or D) induces small but measurable changes in the NMR chemical shifts of nearby nuclei, known as isotope effects. nih.gov These effects can provide valuable structural information.

In a deuterated analog of this compound, for instance, where the aldehyde proton is replaced by deuterium, a significant isotope shift would be observed for the directly attached carbonyl carbon (C-2). Studies on furan-2-carbaldehyde-d have shown a two-bond isotope effect (²ΔC(D)) on the furan ring carbon C-2. mdpi.comresearchgate.net Specifically, deuteration at the aldehyde position causes an upfield shift in the resonance of the adjacent C-2 carbon. mdpi.com Smaller, long-range isotope effects might also be observed on other carbons in the furan ring. nih.govrsc.org These effects are transmitted through bonds and can be influenced by factors like hybridization and substitution. acs.orgnih.govresearchgate.net

Interactive Data Table: Observed Deuterium Isotope Shifts in Furan-2-Carbaldehyde-d

| Carbon Atom | Observed Isotope Shift (Δδ in Hz) |

| C1 (Aldehyde) | ~20.6 |

| C2 (Furan) | ~2.4 |

Source: Data from studies on furan-2-carbaldehyde-d. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a functional group "fingerprint."

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its three main components: the aldehyde, the furan ring, and the cyclohexenyl group.

Aldehyde Group: The most prominent feature would be the strong C=O stretching vibration in the IR spectrum, expected in the region of 1660-1690 cm⁻¹. mdpi.com The C-H stretch of the aldehyde group typically appears as two weak bands between 2700 and 2900 cm⁻¹. mdpi.comresearchgate.net

Furan Ring: The furan ring exhibits several characteristic vibrations. These include C-H stretching modes above 3100 cm⁻¹, C=C stretching modes typically around 1500-1600 cm⁻¹, and ring stretching or "breathing" modes between 1300 and 1500 cm⁻¹. globalresearchonline.netudayton.edu The C-O-C stretching of the furan ether linkage is usually found in the 1000-1200 cm⁻¹ region. globalresearchonline.netchemicalpapers.com

Cyclohexenyl Group: The cyclohexenyl moiety would contribute its own set of characteristic bands. The C=C stretch of the double bond would appear around 1640-1660 cm⁻¹. The vinylic C-H stretch would be observed just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the CH₂ groups would be prominent in the 2800-3000 cm⁻¹ range, and various CH₂ bending (scissoring, wagging, twisting) modes would be present in the fingerprint region below 1500 cm⁻¹. researchgate.net

The conjugation between the furan ring and the cyclohexenyl double bond, as well as with the aldehyde group, would likely lead to shifts in the C=C and C=O stretching frequencies compared to their unconjugated counterparts. Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching vibrations of the furan and cyclohexenyl rings, which are often strong in Raman spectra. chemicalpapers.com

Interactive Data Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Predicted IR/Raman Frequency (cm⁻¹) |

| Aldehyde | C=O Stretch | 1660 - 1690 (Strong, IR) |

| Aldehyde | C-H Stretch | 2700 - 2900 (Weak, IR) |

| Furan | C-H Stretch | > 3100 |

| Furan | C=C Stretch | ~1500 - 1600 |

| Furan | Ring Breathing | ~1300 - 1500 |

| Furan | C-O-C Stretch | ~1000 - 1200 |

| Cyclohexenyl | C=C Stretch | ~1640 - 1660 |

| Cyclohexenyl | Vinylic C-H Stretch | > 3000 |

| Cyclohexenyl | Aliphatic C-H Stretch | 2800 - 3000 |

Analysis of Carbonyl Stretching Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The carbonyl (C=O) stretching vibration is particularly informative for aldehydes and ketones, typically appearing as a strong absorption band in the region of 1650-1750 cm⁻¹. For furan-2-carbaldehydes, the position of this band is influenced by several factors, including conjugation with the furan ring and the electronic effects of substituents.

The conjugation of the carbonyl group with the furan ring in furan-2-carbaldehyde derivatives leads to a delocalization of π-electrons, which lowers the double bond character of the C=O bond and consequently decreases its stretching frequency compared to non-conjugated aldehydes. For the parent compound, furan-2-carbaldehyde, the carbonyl stretching frequency is observed in the range of 1680-1700 cm⁻¹. lookchem.com The presence of a cyclohexenyl substituent at the 5-position is expected to have a modest electronic effect on the carbonyl group.

Studies on substituted furan-2-carbaldehydes have shown that the nature of the substituent can cause shifts in the carbonyl absorption band. For instance, in 5-(4-chlorophenyl)furan-2-carbaldehyde, the C=O stretching frequency is reported at 1680 cm⁻¹. nih.gov The introduction of a deuterium atom in place of the aldehydic hydrogen in furan-2-carbaldehyde results in a significant shift of the carbonyl stretching frequency to a lower wavenumber, from between 2847 and 2715 cm⁻¹ for the C-H stretch to between 2139 and 2080 cm⁻¹ for the C-D stretch. mdpi.com

For this compound, the carbonyl stretching frequency is anticipated to be within the characteristic range for conjugated furan aldehydes. The specific value would provide insight into the electronic interplay between the cyclohexenyl group and the furan-2-carbaldehyde core.

Table 1: Carbonyl Stretching Frequencies of Furan-2-carbaldehyde and its Derivatives

| Compound | Carbonyl Stretching Frequency (νC=O) (cm⁻¹) | Reference |

|---|---|---|

| Furan-2-carbaldehyde | 1680-1700 | lookchem.com |

| 5-(4-chlorophenyl)furan-2-carbaldehyde | 1680 | nih.gov |

| Furan-2-carbaldehyde-d1 | Not applicable for C=O stretch, C-D stretch at 2139-2080 | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, characteristic ions. The fragmentation pattern of furan and its derivatives is well-documented. researchgate.net For furan, the molecular ion is typically observed, along with prominent fragments arising from the cleavage of the furan ring. researchgate.net

In the case of this compound, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern is expected to be complex, involving several key pathways:

Loss of the formyl radical (•CHO): This would result in a fragment ion corresponding to the [M-29]⁺ peak.

Cleavage of the bond between the furan and cyclohexenyl rings: This would generate fragment ions corresponding to the furan-2-carbaldehyde cation and the cyclohexenyl cation.

Retro-Diels-Alder reaction: The cyclohexenyl ring could undergo a retro-Diels-Alder fragmentation, leading to the loss of ethene and the formation of a diene fragment.

Rearrangements and further fragmentation: Complex rearrangements of the molecular ion and subsequent fragment ions can also occur, leading to a series of smaller ions that provide further structural information.

The study of the EI-MS of furanocoumarins, which contain a furan ring fused to a coumarin (B35378) system, has revealed intricate fragmentation mechanisms that can help in understanding the behavior of substituted furans under electron impact. cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound, HRMS would provide the exact mass of the molecular ion, confirming its elemental composition (C₁₁H₁₂O₂). This level of accuracy is essential for the unambiguous identification of the compound, especially in complex mixtures. HRMS has been successfully employed in the identification of various furan derivatives in complex samples, such as exhaled breath, demonstrating its power in resolving isomeric forms and providing confident structural assignments. ethz.ch The use of tandem HRMS (HRMS/MS) can further aid in structural elucidation by providing high-resolution fragmentation data for selected precursor ions. ethz.ch

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Obtaining a single crystal of suitable quality is a prerequisite for X-ray diffraction analysis. For a compound like this compound, single-crystal X-ray diffraction would reveal the precise solid-state conformation of the molecule. This includes the planarity of the furan ring, the conformation of the cyclohexenyl ring, and the relative orientation of the two rings and the aldehyde group.

While the crystal structure of this compound is not available in the searched literature, studies on other furan derivatives provide valuable insights into what can be expected. For example, the crystal structure of 5-(hydroxymethyl)furan-2-carbaldehyde has been determined, showing the planarity of the furan ring and the geometry of the substituents. researchgate.net The analysis of related 5-substituted-furan-2(3H)-ones has also been facilitated by single-crystal X-ray analysis to confirm their relative configurations. nih.gov

Table 2: Representative Crystallographic Data for a Furan Derivative

| Parameter | 5-(Hydroxymethyl)furan-2-carbaldehyde | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 15.9126(17) Å, b = 5.6166(6) Å, c = 13.1722(14) Å, β = 90.770(2)° | |

| Molecules per Unit Cell (Z) | 8 |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is crucial for comprehending the physical properties of the solid material.

In the absence of strong hydrogen bond donors in this compound, the crystal packing would likely be dominated by weaker interactions. These could include:

C-H···O interactions: The aldehydic oxygen and the furan ring oxygen can act as hydrogen bond acceptors for C-H donors from neighboring molecules. Theoretical studies on furan dimers have shown that C-H···O hydrogen bonds can be a significant stabilizing interaction. nih.govresearchgate.net

van der Waals forces: These non-specific interactions between the cyclohexenyl and furan moieties of neighboring molecules will also play a significant role in the crystal packing.

Computational Chemistry Approaches for 5 Cyclohex 1 En 1 Yl Furan 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation and are fundamental to understanding the electronic behavior of molecules. These calculations provide insights into molecular geometry, electronic structure, and various chemical properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 5-(Cyclohex-1-en-1-yl)furan-2-carbaldehyde, DFT calculations are employed to optimize the molecular geometry, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. This optimization seeks the lowest energy conformation of the molecule. Furthermore, DFT is used to analyze the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eurjchem.comepstem.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. eurjchem.com A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| C-C (furan ring) | ~1.37 - 1.44 Å | |

| C-O (furan ring) | ~1.36 Å | |

| C=C (cyclohexene) | ~1.35 Å | |

| C-C (furan-cyclohexene) | ~1.46 Å | |

| Bond Angle | O=C-H (aldehyde) | ~124° |

| C-C-C (furan ring) | ~106° - 107° | |

| Dihedral Angle | C(furan)-C(furan)-C(cyclohexene)-C(cyclohexene) | Variable (defines planarity) |

Note: The data in the table is illustrative of typical values obtained from DFT calculations for similar molecular fragments and is not from a specific study on this exact compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate predictions than DFT for certain properties, albeit at a significantly greater computational expense. These high-accuracy methods are particularly useful for benchmarking results from less computationally demanding methods like DFT and for systems where electron correlation effects are exceptionally important.

The molecule this compound possesses significant conformational flexibility. This arises from the rotation around the single bond connecting the cyclohexenyl and furan (B31954) rings, as well as the orientation of the aldehyde group relative to the furan ring. The furan-2-carbaldehyde fragment is known to exist as two planar conformers, OO-cis and OO-trans, which refer to the relative orientation of the carbonyl oxygen and the furan ring oxygen. mdpi.com

Computational conformational analysis involves systematically exploring these rotational degrees of freedom to identify all stable conformers (local energy minima) and the transition states that connect them. By calculating the relative energies of these conformers, the most stable, and therefore most populated, structures at a given temperature can be determined.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. mdpi.com

For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and running the simulation for a period of nanoseconds to microseconds. mdpi.com This allows for a thorough exploration of the conformational space, revealing the accessible conformations and the transitions between them under specific conditions of temperature and pressure. scispace.com Such simulations can provide insights into how the molecule's shape fluctuates in a realistic environment, which is crucial for understanding its interactions with other molecules.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Typical Value/Setting |

| Force Field | Describes the potential energy of the system | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit representation of solvent molecules | TIP3P, SPC/E (for water) |

| System Size | Dimensions of the simulation box | ~50 Å x 50 Å x 50 Å |

| Temperature | Controlled via a thermostat | 298 K (25 °C) |

| Pressure | Controlled via a barostat | 1 atm |

| Simulation Time | Duration of the simulation | 100 ns - 1 µs |

| Time Step | Integration time step for Newton's laws | 2 fs |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as cycloadditions or nucleophilic additions to the aldehyde, DFT can be used to map the entire reaction pathway. pku.edu.cn

This process involves identifying and optimizing the geometries of the reactants, products, any intermediates, and, most importantly, the transition states (TS). A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating the TS and calculating its energy relative to the reactants allows for the determination of the activation energy, which is the primary factor controlling the reaction rate. By comparing the activation energies of different possible pathways (e.g., concerted versus stepwise mechanisms), the most favorable reaction mechanism can be predicted. pku.edu.cnnih.gov

Spectroscopic Property Prediction and Validation against Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. epstem.netresearchgate.net Comparing these predicted shifts with experimental spectra helps confirm the molecular structure and its computationally derived conformation. nih.gov

Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic positions. mdpi.comresearchgate.net The predicted spectrum can be compared to the experimental one to identify characteristic vibrational modes, such as the C=O stretch of the aldehyde group or C=C stretches of the rings. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. eurjchem.com These transition energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, providing insight into the electronic structure of the molecule.

This synergy between computational prediction and experimental validation is a cornerstone of modern chemical research, providing a detailed and reliable understanding of molecular properties. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Furanic Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively researchgate.net. These models are pivotal in medicinal chemistry and materials science for predicting the behavior of novel molecules, thereby optimizing the design and selection of candidates for synthesis and further testing researchgate.netresearchgate.netnih.gov. For furanic derivatives, including this compound, QSAR and QSPR studies provide valuable insights into the structural features that govern their desired effects.

The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of structurally related compounds, such as furan derivatives, are dependent on the changes in their molecular features irma-international.org. These features are quantified by numerical values known as molecular descriptors. By developing a regression model that links these descriptors to the observed activity or property, it becomes possible to predict the performance of unsynthesized analogues.

A typical workflow for developing a QSAR/QSPR model involves several key steps:

Data Set Selection: A series of furan derivatives with experimentally determined biological activities (for QSAR) or physicochemical properties (for QSPR) is compiled.

Molecular Descriptor Calculation: A wide array of descriptors representing the constitutional, topological, electronic, and steric characteristics of the molecules are calculated.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares (PLS), or machine learning algorithms are used to build the predictive model researchgate.netdigitaloceanspaces.comaimspress.com.

Model Validation: The robustness and predictive power of the developed model are rigorously assessed using various validation techniques.

Detailed Research Findings in Furanic Derivatives

QSAR and QSPR studies have been successfully applied to diverse classes of furan derivatives to model a range of activities and properties.

Antimicrobial and Antitubercular Activity: QSAR investigations have been conducted on furan-containing compounds to elucidate the structural requirements for their antimicrobial effects. For instance, a study on furan-3-carboxamides explored the correlation between physicochemical parameters and antimicrobial activity against various microorganisms nih.gov. Similarly, 2D-QSAR models for nitrofuran analogues have been developed to understand their antitubercular activity. These models indicated that the presence of a furan ring substituted with a nitro group is crucial for the activity aimspress.com. The models also highlighted the importance of descriptors such as the number of double bonds and the Kier-Hall electrotopological states aimspress.com.

Corrosion Inhibition: QSPR modeling has been effectively used to predict the corrosion inhibition efficiency of furan derivatives on mild steel digitaloceanspaces.com. In these studies, quantum chemical descriptors calculated using Density Functional Theory (DFT) are often employed. Descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and electronegativity (χ) are correlated with the experimentally measured inhibition efficiency digitaloceanspaces.com. The results from such studies demonstrate that inhibitors with higher EHOMO values and lower ELUMO values tend to exhibit better adsorption and protective action on the metal surface researchgate.net. Statistical analyses using methods like PCR have shown high correlation coefficients (R² values up to 0.976), indicating the excellent predictive ability of the developed models digitaloceanspaces.com.

Enzyme Inhibition: The inhibitory effects of furanocoumarin derivatives on cytochrome P450 (CYP) 3A activities have been analyzed using QSAR nih.gov. This study revealed significant relationships between the inhibitory concentration (logIC50) and several molecular descriptors. The findings suggest that characteristics like lipophilicity (logP), molecular size (molecular volume, weight, and surface area), and electronic properties (electrostatic potential, formation energy) are key determinants of the interaction between furanocoumarins and the CYP enzyme nih.gov.

Anticancer Activity: QSAR models have been developed for furan-pyrazole piperidine derivatives to predict their inhibitory activity against the Akt1 enzyme and their antiproliferative effects on cancer cell lines tandfonline.com. These models utilized 3D and 2D autocorrelation descriptors to establish a relationship with the half-maximal inhibitory concentration (IC50) values tandfonline.com.

The data derived from these computational studies are instrumental in guiding the synthesis of new furanic derivatives with enhanced potency and desired properties. By understanding the quantitative impact of different structural modifications, researchers can prioritize the development of more effective compounds.

Interactive Data Tables

Below are illustrative data tables showcasing the types of descriptors used in QSAR/QSPR studies of furan derivatives and their typical influence on activity or property.

Table 1: Common Molecular Descriptors in QSAR/QSPR Studies of Furan Derivatives

| Descriptor Category | Descriptor Name | Description | Relevance to Furan Derivatives' Activity/Property |

| Electronic | EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Relates to the ability to donate electrons. Higher values often correlate with better corrosion inhibition researchgate.net. |

| Electronic | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital. | Relates to the ability to accept electrons. Lower values can indicate better corrosion inhibition researchgate.net. |

| Electronic | Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and binding interactions in biological systems. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | Important for membrane permeability and interaction with enzymes like cytochrome P450 nih.gov. |

| Steric/Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Affects molecular size and can be related to binding affinity and transport properties nih.gov. |

| Steric/Topological | Molecular Surface Area (MSA) | The total surface area of the molecule. | Influences how the molecule interacts with its environment and biological targets nih.gov. |

| Constitutional | Number of Double Bonds | The count of double bonds within the molecular structure. | Can be a simple yet effective descriptor in predicting certain biological activities aimspress.com. |

Table 2: Example of QSPR Model for Corrosion Inhibition of Furan Derivatives

This table is a generalized representation based on findings from cited literature researchgate.netdigitaloceanspaces.com.

| Furan Derivative (Example Structure) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Predicted Inhibition Efficiency (%) |

| Furan-2-carbaldehyde | -6.5 | -1.8 | 4.7 | 3.5 | Moderate |

| 5-Methylfuran-2-carbaldehyde | -6.3 | -1.7 | 4.6 | 3.8 | Moderate-High |

| 5-Nitro-furan-2-carbaldehyde | -7.2 | -2.5 | 4.7 | 5.2 | High |

| 2-(Furan-2-yl)acetonitrile | -6.8 | -1.5 | 5.3 | 4.1 | Moderate |

Advanced Derivatization Strategies and Synthetic Applications of 5 Cyclohex 1 En 1 Yl Furan 2 Carbaldehyde

Modification of the Aldehyde Group

The aldehyde functional group in 5-(cyclohex-1-en-1-yl)furan-2-carbaldehyde is a versatile handle for a wide array of chemical transformations. Its electrophilic carbon and adjacent acidic α-proton (if present, though not in this case) allow for nucleophilic additions, oxidations, and condensation reactions. These modifications are crucial for synthesizing a diverse range of derivatives with potentially new chemical and biological properties. Strategies targeting this group enable the introduction of different functionalities, extension of the carbon skeleton, and formation of various heterocyclic systems.

Formation of Hydrazone Derivatives for Further Functionalization

One of the most fundamental reactions of the aldehyde group is its condensation with hydrazine (B178648) and its derivatives to form hydrazones. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the terminal nitrogen of the hydrazine derivative attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). researchgate.net

The resulting hydrazone moiety is not merely a stable derivative but an important functional group in its own right. The R1R2C=N-NH2 skeleton is a key feature in many biologically active compounds. minarjournal.com The synthesis is typically straightforward, often involving the reaction of the aldehyde with the corresponding hydrazine or hydrazide in a protic solvent like ethanol (B145695) or methanol. researchgate.netminarjournal.com For instance, reacting this compound with various substituted hydrazines, such as thiosemicarbazide, can yield a series of thiosemicarbazone derivatives, which are a well-known class of compounds with significant biological activities. nih.gov

The general synthetic route involves mixing the furanic aldehyde with the desired hydrazine derivative, often with mild heating, to produce the target hydrazone. nih.gov These derivatives serve as valuable intermediates for synthesizing more complex heterocyclic compounds.

Table 1: Examples of Hydrazine Reactants for Derivatization This is an interactive table. Select a row to see more details.

| Reactant Name | Formula | Resulting Derivative Class |

|---|---|---|

| Hydrazine Hydrate (B1144303) | N₂H₄·H₂O | Hydrazone |

| Phenylhydrazine | C₆H₅NHNH₂ | Phenylhydrazone |

| Thiosemicarbazide | CH₅N₃S | Thiosemicarbazone |

Synthesis of Furanic Carboxylic Acids and Esters

The aldehyde group can be readily oxidized to a carboxylic acid, a transformation that opens pathways to another important class of derivatives, including esters and amides. A variety of oxidizing agents can accomplish this, but methods that are mild and selective for aldehydes are preferred to avoid unwanted reactions with the furan (B31954) ring or the cyclohexene (B86901) moiety.

The Pinnick oxidation is a highly effective method for converting α,β-unsaturated aldehydes, including furan-2-carbaldehydes, into their corresponding carboxylic acids. orientjchem.org This reaction typically employs sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent the formation of reactive chlorine species that could lead to side reactions. The reaction proceeds under mild, slightly acidic conditions.

Once the 5-(cyclohex-1-en-1-yl)furan-2-carboxylic acid is synthesized, it can be converted into a variety of esters through Fischer esterification. orientjchem.org This acid-catalyzed reaction with an alcohol (e.g., methanol, ethanol) yields the corresponding ester and water. This two-step sequence from aldehyde to ester is a robust strategy for creating a library of furanic ester derivatives.

Table 2: Reaction Sequence for Ester Synthesis This is an interactive table. Select a row to see more details.

| Step | Reaction Type | Reagents | Product |

|---|---|---|---|

| 1 | Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 5-(Cyclohex-1-en-1-yl)furan-2-carboxylic acid |

Aldehyde-Based Condensation Reactions for C-C Bond Formation

Carbon-carbon bond-forming reactions are central to organic synthesis, and the aldehyde group of this compound is an excellent electrophile for such transformations. These reactions allow for the extension of the molecule's carbon framework, leading to compounds with increased complexity and diverse structures.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. damascusuniversity.edu.sysphinxsai.com It is a powerful method for forming a new carbon-carbon double bond. scirp.orgscirp.org For example, reacting this compound with active methylene compounds like malononitrile (B47326) or indan-1,3-dione would yield substituted furfurylidene products. damascusuniversity.edu.sy These products are often highly conjugated and can serve as intermediates in the synthesis of various heterocyclic systems. sphinxsai.com

Wittig Reaction: The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as a nucleophile attacking the aldehyde's carbonyl carbon. masterorganicchemistry.com The key advantage of the Wittig reaction is its reliability and the predictable placement of the double bond. The stereochemical outcome (E or Z alkene) can often be controlled by the choice of ylide; non-stabilized ylides typically yield Z-alkenes, while stabilized ylides favor the formation of E-alkenes. organic-chemistry.org This allows for the synthesis of various vinyl-furan derivatives from this compound.

Table 3: Reagents for Aldehyde-Based C-C Bond Formation This is an interactive table. Select a row to see more details.

| Reaction Type | Reagent Type | Example Reagent | Product Feature |

|---|---|---|---|

| Knoevenagel | Active Methylene | Malononitrile | C=C(CN)₂ |

| Knoevenagel | Active Methylene | Indan-1,3-dione | Furfurylidene-indandione |

| Wittig | Phosphonium Ylide | Methyltriphenylphosphonium bromide | Terminal Alkene (C=CH₂) |

Functionalization of the Furan Ring

Beyond modifying its substituents, the furan ring itself can undergo reactions to introduce new functional groups or to build additional cyclic structures. The inherent aromaticity and electron-rich nature of the furan ring dictate its reactivity, primarily towards electrophilic substitution and cycloaddition reactions.

Regioselective Functionalization at Unsubstituted Positions

The furan ring in this compound has two available positions for substitution, C3 and C4. The outcome of electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The furan ring is generally more reactive towards electrophiles than benzene (B151609).

C2-Carbaldehyde Group (-CHO): This is a deactivating, electron-withdrawing group that directs incoming electrophiles to the C4 position (meta-directing).

C5-Cyclohexenyl Group: This alkyl-type substituent is a weakly activating, ortho-para directing group. In this context, it directs incoming electrophiles to the C3 position.

The competition between these two directing effects determines the regioselectivity of reactions like halogenation, nitration, or Friedel-Crafts acylation. The precise outcome will depend on the specific reaction conditions and the nature of the electrophile. It is plausible that a mixture of C3 and C4 substituted products could be formed, requiring careful optimization to achieve regioselectivity. For instance, in related systems, the directing effect of an electron-withdrawing group at C2 often leads to substitution primarily at the C4 position.

Strategies for Furan Ring Annulation

Ring annulation involves the construction of a new ring fused to the existing furan core. The most prominent strategy for achieving this with furans is the Diels-Alder reaction, a [4+2] cycloaddition where the furan ring acts as the diene. mdpi.comzbaqchem.com This reaction provides an atom-economical pathway to synthesize bicyclic structures. mdpi.com

In a typical Diels-Alder reaction, the furan reacts with a dienophile (an alkene or alkyne) to form a 7-oxanorbornene derivative. rsc.org However, the reactivity of the furan diene is sensitive to its substituents. Electron-withdrawing groups, such as the C2-aldehyde in the target molecule, decrease the energy of the furan's Highest Occupied Molecular Orbital (HOMO), making the reaction with common dienophiles thermodynamically less favorable. mdpi.comrsc.org

Despite this challenge, recent studies have shown that even electron-poor furfurals can participate in Diels-Alder reactions, particularly when conducted in aqueous media. rsc.org The use of Lewis acid catalysts can also promote the reaction by coordinating to the aldehyde, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the cycloaddition. The reaction with a dienophile like N-phenylmaleimide would lead to the formation of a complex oxabicyclic adduct, effectively building a new six-membered ring onto the furan scaffold.

Transformations of the Cyclohexenyl Moiety

The cyclohexenyl group in this compound presents two primary sites for chemical modification: the alkene bond and the saturated carbon atoms of the cyclohexane (B81311) ring. Each of these sites can be targeted with specific reagents to introduce new functional groups and stereocenters, thereby significantly expanding the synthetic utility of the parent molecule.

Chemical Modifications of the Alkene Bond (e.g., Epoxidation, Dihydroxylation)

The carbon-carbon double bond within the cyclohexenyl ring is the most reactive site for electrophilic addition and oxidation reactions. These transformations are foundational for introducing oxygen-containing functional groups, which can serve as handles for further synthetic manipulations.

Epoxidation: The conversion of the alkene to an epoxide introduces a strained three-membered ring, which is a versatile intermediate for a range of nucleophilic ring-opening reactions. This process can be achieved using various epoxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation. The reaction typically proceeds stereospecifically, with the epoxide forming on the less sterically hindered face of the double bond.

The resulting epoxide, 5-(1,2-epoxycyclohexyl)furan-2-carbaldehyde, can be subsequently opened by a variety of nucleophiles (e.g., water, alcohols, amines, organometallic reagents) under acidic or basic conditions to yield trans-1,2-disubstituted cyclohexanes. This strategy allows for the introduction of two new functional groups with defined stereochemistry.

Dihydroxylation: The alkene can be converted to a vicinal diol (a 1,2-diol) through dihydroxylation. This transformation can be performed to yield either syn- or anti-diols depending on the chosen reagent. Syn-dihydroxylation is commonly achieved using osmium tetroxide (OsO₄) in a catalytic amount with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). rsc.org This reaction proceeds through a concerted mechanism, leading to the addition of two hydroxyl groups to the same face of the double bond. rsc.org

Alternatively, cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions can also yield syn-diols, though often with lower selectivity and yields compared to osmium-catalyzed methods. For the synthesis of anti-diols, a two-step procedure involving epoxidation followed by acid-catalyzed hydrolysis of the epoxide is typically employed.

These dihydroxylation reactions produce 5-(1,2-dihydroxycyclohexyl)furan-2-carbaldehyde, a derivative rich in functionality and with newly created stereocenters that are valuable for building molecular complexity.

Interactive Table of Alkene Bond Modifications

| Transformation | Reagent(s) | Product | Key Features |

| Epoxidation | m-CPBA | 5-(1,2-epoxycyclohexyl)furan-2-carbaldehyde | Forms a reactive epoxide ring; allows for subsequent nucleophilic ring-opening. |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | cis-5-(1,2-dihydroxycyclohexyl)furan-2-carbaldehyde | Stereospecific formation of a cis-diol. rsc.org |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | trans-5-(1,2-dihydroxycyclohexyl)furan-2-carbaldehyde | Two-step process via an epoxide intermediate to form a trans-diol. |

Derivatization at the Saturated Carbons of the Cyclohexane Ring

While the alkene bond is the most reactive site, the saturated sp³-hybridized carbon atoms of the cyclohexane ring can also be functionalized, albeit through more challenging reactions. These transformations typically involve radical-based processes or the use of powerful reagents to activate C-H bonds.

Allylic Functionalization: The positions adjacent to the double bond (the allylic positions) are more susceptible to radical reactions. For instance, allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This would introduce a bromine atom at either the C3 or C6 position of the cyclohexenyl ring. This newly installed bromo group can then serve as a handle for nucleophilic substitution or elimination reactions, further expanding the synthetic possibilities.

C-H Activation/Functionalization: More advanced and less common for this specific type of substrate are direct C-H activation strategies. These methods often employ transition metal catalysts to selectively functionalize a specific C-H bond. While synthetically challenging, successful application of such a methodology could, for example, introduce a new carbon-carbon or carbon-heteroatom bond at a specific position on the saturated part of the ring, offering a powerful tool for late-stage diversification of the molecular scaffold. The regioselectivity of such reactions would be highly dependent on the catalyst and directing groups used.

These derivatization strategies highlight the synthetic potential of the cyclohexenyl moiety in this compound. By carefully selecting the appropriate reagents and reaction conditions, chemists can selectively modify different parts of this substituent to create a diverse array of new chemical entities with potentially interesting properties and applications.

Potential Applications in Materials Science and Polymer Chemistry

5-(Cyclohex-1-en-1-yl)furan-2-carbaldehyde as a Monomer for Bio-based Polymers

There is currently no scientific literature available that describes the use of this compound as a monomer for the synthesis of bio-based polymers. Research in this area has predominantly focused on other furan (B31954) derivatives, such as 2,5-furandicarboxylic acid (FDCA) and its esters, which have been successfully used to create bio-based polyesters and polyamides. These polymers are often considered renewable alternatives to petroleum-based plastics like polyethylene terephthalate (PET) and certain nylons. The aldehyde functionality of this compound would require different polymerization strategies than those typically employed for diacid or diol furan monomers.

The synthesis of furan-containing polyesters and polyamides has been well-documented, primarily utilizing monomers like 2,5-furandicarboxylic acid (FDCA). These polymerizations typically proceed through polycondensation reactions with diols or diamines, respectively. There are no published studies detailing the design or synthesis of polyesters or polyamides using this compound as a monomer. The monofunctional nature of its aldehyde group makes it unsuitable for direct polymerization into linear polyesters or polyamides without prior chemical modification.